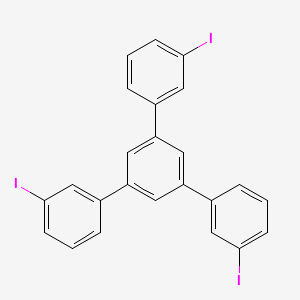

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Description

Properties

IUPAC Name |

1,3,5-tris(3-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUNFCULUCQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699641 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855239-61-1 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, identified by the CAS number 855239-61-1, is a polyhalogenated aromatic compound.[1][2][3][4] Its structure, featuring a central benzene ring substituted with three iodophenyl groups, suggests its potential as a versatile building block in various fields of chemical synthesis and materials science. This technical guide aims to provide a comprehensive overview of this compound, including its synthesis, purification, characterization, and potential applications, based on established principles of organic chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is presented in the table below.

| Property | Value | Source |

| CAS Number | 855239-61-1 | [1][2][3][4] |

| Molecular Formula | C24H15I3 | [1][2][3] |

| Molecular Weight | 684.09 g/mol | [1][2][3] |

| Purity | Typically ≥95% | [2] |

| Physical State | Solid | [3] |

| Storage | Keep in a dark place, sealed in a dry and well-ventilated environment.[1] For long-term storage, refrigeration is recommended.[5] |

Synthesis of the Terphenyl Core

The synthesis of m-terphenyl derivatives, such as the title compound, can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely employed method for the formation of carbon-carbon bonds between aromatic rings.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

A plausible synthetic approach for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl would involve a multiple Suzuki-Miyaura coupling strategy. The retrosynthetic analysis suggests that the molecule could be assembled from a central tri-substituted benzene core and three equivalents of an iodophenylboronic acid derivative.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.

Caption: Conceptual workflow for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for the synthesis of poly-aryl compounds.[6][7][8]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-tribromobenzene (1.0 eq.), 3-iodophenylboronic acid (3.3 eq.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of potassium carbonate (3.0 eq. per aryl halide).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, followed by recrystallization to obtain the pure product.

Purification and Characterization

Given that 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a polycyclic aromatic hydrocarbon (PAH), stringent purification is crucial to remove any starting materials or side products.[9][10]

Purification Workflow

A combination of chromatographic techniques is often employed for the purification of PAHs.[9][10]

Caption: A typical workflow for the purification and characterization of the target compound.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Elemental Analysis: Determines the elemental composition of the compound, which should correspond to its molecular formula (C24H15I3).

Potential Applications

While specific applications for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl are not extensively documented in publicly available literature, its structure suggests potential utility in several areas:

-

Organic Electronics: The terphenyl core provides a rigid, conjugated system that could be functionalized to create materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[11][12] The presence of multiple iodine atoms allows for further functionalization through cross-coupling reactions to tune the electronic properties.[12]

-

Metal-Organic Frameworks (MOFs): The iodophenyl groups can be converted to carboxylic acids or other coordinating groups, making this molecule a potential building block for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis.

-

Pharmaceutical Scaffolding: The rigid terphenyl backbone can serve as a scaffold for the synthesis of complex molecules with potential biological activity. The iodine atoms provide reactive handles for the introduction of various pharmacophores.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. A safety data sheet (SDS) should be consulted for detailed information.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a fascinating molecule with significant potential for further research and development. Its synthesis, based on well-established cross-coupling methodologies, opens the door to a wide range of derivatives with tailored properties. While its specific applications are still emerging, its structural features make it a promising candidate for advancements in materials science and medicinal chemistry. Further investigation into the properties and reactivity of this compound is warranted to fully unlock its potential.

References

- This guide was compiled based on general principles of organic synthesis and materials science, as specific peer-reviewed literature on 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is limited.

- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis.

- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. PubMed.

- Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl deriv

- Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p - Taylor & Francis.

- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.

- 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl) - terphenyl. BLDpharm.

- JQ-2577 p.

- 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). ACCELA CHEMBIO INC.

- 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. CymitQuimica.

- CAS 855239-61-1 1,3,5-Tris(m-iodophenyl)

- 151417-38-8|4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm.

- 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine | 921205-03-0.

Sources

- 1. 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]

- 2. 855239-61-1,3,3’’-Diiodo-5’-(3-iodophenyl)-1,1’:3’,1’’-terphenyl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 151417-38-8|4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]

- 12. chemicalbook.com [chemicalbook.com]

"3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" molecular weight and formula

An In-Depth Technical Guide to 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Abstract

This technical guide provides a comprehensive overview of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, a poly-halogenated aromatic compound. With the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol , this molecule belongs to the m-terphenyl class, which is recognized for its rigid scaffold and steric bulk. The presence of three iodine atoms makes it a highly valuable and versatile building block for advanced organic synthesis, particularly in the fields of materials science, supramolecular chemistry, and drug development. This document details the core molecular profile, physicochemical properties, a proposed synthetic strategy based on modern cross-coupling techniques, and standard protocols for its characterization. It is intended for researchers and scientists who require a deep technical understanding of this compound for use in complex synthetic applications.

Core Molecular Profile

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is characterized by a central benzene ring substituted at the 1', 3', and 5' positions. The substituents at the 1' and 3' positions are 3-iodophenyl groups, while the 5' position is occupied by another 3-iodophenyl group, resulting in a meta-substituted terphenyl backbone with a total of three iodine atoms. This specific substitution pattern imparts significant steric hindrance and pre-organizes the molecule into a defined three-dimensional shape. The iodine atoms serve as heavy atoms, influencing photophysical properties, and as excellent leaving groups for further functionalization via cross-coupling reactions.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl | - |

| CAS Number | 855239-61-1 | [1][2][3] |

| Molecular Formula | C24H15I3 | [1][3] |

| Molecular Weight | 684.09 g/mol | [1][3] |

| SMILES Code | IC1=CC=CC(=C1)C1=CC(=CC(=C1)C1=CC(I)=CC=C1)C1=CC(I)=CC=C1 |[1] |

Caption: Molecular structure of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of this compound. Due to its limited characterization in public literature, a cautious approach to safety is mandated.

Table 2: Physicochemical and Safety Information

| Parameter | Value / Guideline | Source |

|---|---|---|

| Appearance | White to off-white powder/crystals | [4][5] |

| Purity | ≥95% (typical for research grade) | [3] |

| Storage | Store at 2-8°C in a dark place, sealed under inert atmosphere (e.g., Argon) | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |[1] |

Expert Guidance on Handling:

-

Inert Atmosphere: Terphenyl derivatives can be sensitive to oxidation, especially if trace metal catalysts from their synthesis are present. Handling and storage under an inert gas like argon or nitrogen are best practices.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. A dust mask or respirator should be used when handling larger quantities to avoid inhalation.

-

Cross-Contamination: As this molecule is a prime substrate for cross-coupling, meticulous care must be taken to avoid contamination with other halides or organometallic reagents that could compromise subsequent reactions.

Synthetic Strategy and Methodologies

The asymmetric nature of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl necessitates a multi-step, selective synthetic approach. Metal-catalyzed cross-coupling reactions are the most efficient and versatile methods for constructing the C-C bonds that form the terphenyl scaffold.[6] A plausible and robust strategy involves a sequential Suzuki-Miyaura coupling, which is renowned for its functional group tolerance and reliable outcomes.

Causality of Synthetic Design: A sequential approach is chosen to control the regiochemistry. Starting with a central scaffold that has distinct leaving groups allows for the stepwise addition of the different aryl groups. For instance, using 1,3,5-tribromobenzene as the central core, one could first couple a single equivalent of a 3-iodophenylboronic acid derivative, followed by purification and a second coupling with two equivalents of a different boronic acid. This provides a high degree of control over the final structure.

Caption: Conceptual workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Proposed Suzuki-Miyaura Synthesis

This protocol is a representative, field-proven method for aryl-aryl bond formation and should be adapted and optimized based on laboratory-specific conditions.

-

Reactor Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromo-5-iodobenzene (1.0 eq), 3-iodophenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with high-purity argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via cannula. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive flow of argon. The choice of a Pd(0) source is crucial; it initiates the catalytic cycle directly.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Characterization and Quality Control

Confirmation of the structure and purity of the final compound is non-negotiable. A combination of spectroscopic and analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a complex series of multiplets in the aromatic region (approx. 7.0-8.5 ppm). The integration of these signals should correspond to the 15 aromatic protons on the molecule.

-

¹³C NMR: The carbon NMR will provide evidence for the carbon skeleton. The number of unique carbon signals will confirm the symmetry of the molecule. Carbons bonded to iodine will show characteristic shifts.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the molecular formula. The measured mass should be within 5 ppm of the calculated exact mass for C24H15I3. The distinct isotopic pattern resulting from the three iodine atoms provides a definitive signature.

-

-

Elemental Analysis (EA):

-

This technique provides the percentage composition of carbon and hydrogen. The experimental values should align with the calculated percentages (C, 42.14%; H, 2.21%) to validate the empirical formula and ensure no significant impurities (e.g., residual solvent) are present.

-

Applications and Future Research Directions

While specific applications for this exact molecule are not widely published, its structure suggests significant potential in several advanced fields.

-

Materials Science: As a poly-iodinated aryl compound, it is an ideal precursor for creating complex, multi-dimensional organic electronic materials. The iodine atoms can be substituted via further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce functionalities for tuning electronic properties, making it a candidate for creating novel host materials for Organic Light-Emitting Diodes (OLEDs).[4][7]

-

Supramolecular Chemistry: The rigid m-terphenyl scaffold can be used to construct shape-persistent macrocycles and molecular cages. The iodine atoms can act as halogen bond donors, enabling the design of self-assembling supramolecular architectures.

-

Medicinal Chemistry: The terphenyl core is a known scaffold in drug discovery. This molecule could serve as a starting point for synthesizing complex analogues where the iodine atoms are replaced with pharmacologically active groups, allowing for the exploration of a large chemical space.

Future research should focus on leveraging the three reactive sites to synthesize novel star-shaped molecules, dendrimers, and porous organic polymers with unique photophysical and catalytic properties.

References

-

Molbase. (n.d.). 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1':3',1''-Terphenyl, 5'-phenyl- (CAS 612-71-5). Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Terphenyls. Retrieved from [Link]

-

LookChem. (n.d.). 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine CAS NO.921205-03-0. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Terphenyl. Retrieved from [Link]

-

Royal Society of Chemistry. (2002). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. Retrieved from [Link]

-

NIST. (n.d.). 1,1':3',1''-Terphenyl, 5'-phenyl-. Retrieved from [Link]

Sources

- 1. 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 855239-61-1,3,3’’-Diiodo-5’-(3-iodophenyl)-1,1’:3’,1’’-terphenyl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine | 921205-03-0 [chemicalbook.com]

- 5. 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine, CasNo.921205-03-0 Anhui Sholon New Material Technology Co., Ltd. China (Mainland) [sholonchem.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

"3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl" theoretical and computational studies

An In-Depth Technical Guide: Theoretical and Computational Investigation of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

**Executive Summary

This guide outlines a comprehensive theoretical and computational framework for the detailed characterization of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. This molecule, a polyiodinated m-terphenyl, represents a fascinating yet understudied scaffold. The presence of a sterically demanding, π-conjugated terphenyl core functionalized with three heavy iodine atoms suggests unique conformational, electronic, and intermolecular properties. Given the current absence of extensive experimental data[1], in silico methods provide the most efficient and insightful path to elucidating its fundamental characteristics.

This document serves as a practical roadmap for researchers. It moves beyond a simple listing of methods to explain the causality behind procedural choices, ensuring a robust and self-validating computational protocol. We will detail a workflow from initial structure generation to advanced property analysis, focusing on Density Functional Theory (DFT) as the primary investigative tool. The insights gained from this proposed study are critical for unlocking the potential of this molecule in materials science, as a synthetic building block, or in the design of novel therapeutics.

Part 1: Foundational Analysis of the Target Molecule

Molecular Identity and Structural Context

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is an aromatic hydrocarbon built upon a meta-terphenyl core.[2] The central phenyl ring is substituted at the 5' position by a 3-iodophenyl group, and the two outer rings of the terphenyl backbone are iodinated at the 3 and 3'' positions.

| Property | Value | Source |

| CAS Number | 855239-61-1 | [3][4] |

| Molecular Formula | C₂₄H₁₅I₃ | [3][5] |

| Molecular Weight | 684.09 g/mol | [3][5] |

| Core Structure | m-Terphenyl | [6] |

The m-terphenyl linkage provides a distinct non-linear geometry compared to its p-terphenyl counterpart.[7][8] This inherent kink, combined with the bulky iodine substituents, is expected to enforce a significantly twisted, three-dimensional conformation, which is a primary determinant of its solid-state packing and electronic properties.

Rationale for Computational Investigation

The utility of terphenyls is well-established, with applications ranging from liquid crystals to organic electronics.[9] The introduction of heavy atoms like iodine offers several compelling avenues for exploration that are best initially probed through computation:

-

Synthetic Potential: The C-I bonds serve as versatile synthetic handles for further functionalization via established cross-coupling methodologies like Suzuki and Sonogashira reactions, allowing for the construction of more complex architectures.[10][11] A computational understanding of the molecule's electronics can help predict its reactivity in these transformations.

-

Halogen Bonding: Iodine is a potent halogen bond donor. The molecule's three iodine atoms create the potential for strong, directional non-covalent interactions (C-I···X), which can be exploited for crystal engineering and the design of supramolecular assemblies.

-

Material Properties: Polyhalogenated aromatic compounds can exhibit unique photophysical properties and are explored in materials science.[12] Theoretical calculations can predict key parameters like the HOMO-LUMO gap, which correlates with electronic and optical behavior.

Part 2: The Computational Strategy: A Validated Workflow

A successful computational study relies on a logical progression of steps, where each stage validates the previous one. Density Functional Theory (DFT) is the cornerstone of this workflow, offering a superior balance of computational cost and accuracy for systems of this size.[13]

Below is a diagram of the proposed workflow, followed by a detailed, step-by-step protocol.

Caption: A validated workflow for the computational analysis of complex organic molecules.

Experimental Protocol: Step-by-Step Computational Analysis

Objective: To determine the ground-state geometry and electronic properties of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.

Step 1: Initial 3D Model Construction

-

Using molecular modeling software (e.g., Avogadro, ChemDraw), draw the 2D structure of the molecule.

-

Convert the 2D representation to a 3D structure using the software's built-in force field optimization (e.g., MMFF94). This provides a reasonable starting geometry.

-

Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Conformational Analysis and Geometry Optimization

-

Causality & Expertise: The terphenyl backbone is not rigid. The dihedral angles between the phenyl rings define the molecule's shape. A simple optimization of the initial structure risks falling into a local, rather than global, energy minimum. A systematic conformational search is therefore non-negotiable for trustworthy results.[7]

-

Method Selection:

-

Functional: Choose a DFT functional appropriate for large organic molecules and non-covalent interactions. The ωB97X-D functional is highly recommended as it includes empirical dispersion corrections, which are crucial for accurately modeling the intramolecular interactions in this sterically crowded system. A common alternative is the widely used B3LYP .[14]

-

Basis Set: For C and H atoms, a Pople-style basis set like 6-311G(d,p) is adequate. For the iodine atoms, a standard basis set is insufficient due to the large number of core electrons and relativistic effects. It is essential to use a basis set with an Effective Core Potential (ECP) , such as LANL2DZ or, for higher accuracy, a relativistic basis set like aug-cc-pVTZ-PP .[15]

-

-

Protocol:

-

Perform a relaxed scan of the key dihedral angles connecting the phenyl rings. For instance, scan the C-C-C-C dihedral angle linking an outer ring to the central ring from 0° to 180° in 15° increments, allowing the rest of the molecule to relax at each step.

-

Identify the low-energy conformers from the potential energy surface scan.

-

Perform a full geometry optimization on the lowest-energy conformer identified in the scan using the selected DFT functional and basis set combination.

-

Step 3: Vibrational Frequency Analysis

-

Trustworthiness: This is a critical self-validation step. A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure.

-

Protocol: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

-

Validation: Confirm that all calculated frequencies are real. If an imaginary frequency is found, visualize the corresponding vibrational mode to understand the distortion, modify the geometry accordingly, and re-optimize.

-

Data Extraction: The output provides the zero-point vibrational energy (ZPVE), thermal corrections, and data to simulate the infrared (IR) spectrum.

Step 4: Electronic Structure and Property Calculation

-

Expertise: With a validated ground-state geometry, highly accurate electronic properties can be calculated. It is often beneficial to perform a single-point energy calculation with a larger, more robust basis set on the optimized geometry to refine the electronic energy and derived properties.

-

Protocol: Using the final, validated geometry, perform a single-point energy calculation.

-

Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energy.[12][16]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface. Red/yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). The area around the iodine atoms (the σ-hole) is expected to be positive, confirming its ability to act as a halogen bond donor.

-

Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges to understand the charge distribution across the molecule.

-

Part 3: Predicted Data and Interpretation

While a full computational run is beyond this guide's scope, we can anticipate the nature of the results and structure them for clarity.

Table 1: Predicted Key Geometric Parameters

This table would summarize the critical bond lengths and, most importantly, the dihedral angles that define the molecule's 3D shape.

| Parameter | Description | Expected Value Range | Rationale |

| C-I Bond Length | Carbon-Iodine bond distance | ~2.10 - 2.15 Å | Standard for aryl iodides. |

| τ₁ (C-C-C-C) | Dihedral angle (Ring 1 - Central Ring) | 30° - 60° | Steric hindrance from iodine and the 5'-substituent will prevent planarity.[7] |

| τ₂ (C-C-C-C) | Dihedral angle (Ring 2 - Central Ring) | 30° - 60° | Similar to τ₁, creating a twisted conformation. |

| τ₃ (C-C-C-C) | Dihedral angle (Iodophenyl - Central Ring) | 30° - 60° | The 5'-substitution introduces further twisting. |

Table 2: Predicted Electronic Properties

This table would present the core electronic data derived from the single-point calculation.

| Property | Description | Predicted Outcome | Significance |

| E(HOMO) | Energy of the Highest Occupied MO | -5.5 to -6.5 eV | Indicates electron-donating capability; likely localized on the π-system of the terphenyl core. |

| E(LUMO) | Energy of the Lowest Unoccupied MO | -1.0 to -2.0 eV | Indicates electron-accepting capability; likely a π* orbital. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 3.5 to 4.5 eV | A relatively large gap suggests high kinetic stability and likely transparency in the visible region.[12] |

| Dipole Moment | Total molecular dipole moment | Low to moderate | Although containing polar C-I bonds, the molecule's overall symmetry may lead to partial cancellation of bond dipoles. |

Part 4: Advanced Applications and Future Directions

The foundational analysis enables more advanced theoretical inquiries.

Simulating Intermolecular Interactions

To explore the potential for this molecule in crystal engineering, a computational study of its dimerization is warranted.

Caption: Diagram of a potential C-I···π halogen bond interaction between two molecules.

-

Protocol: Construct a dimer with a plausible halogen bonding motif (e.g., a C-I bond from one molecule pointing towards the π-face of a phenyl ring on another). Optimize the geometry of the dimer. Calculate the binding energy, correcting for basis set superposition error (BSSE) using the counterpoise correction method.

-

Expected Outcome: A significant negative binding energy (e.g., -3 to -5 kcal/mol) would provide strong theoretical evidence of stable dimer formation driven by halogen bonding.

Predicting Spectroscopic Signatures

Computational chemistry can predict spectra to aid in the experimental characterization of newly synthesized compounds.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. These can be compared directly with experimental data to confirm the structure.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[12]

Conclusion

This technical guide provides a robust, multi-step computational protocol for the comprehensive investigation of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. By adhering to this workflow, which emphasizes procedural causality and self-validation, researchers can reliably determine the molecule's three-dimensional structure, electronic properties, and potential for intermolecular interactions. The in silico data generated through this framework will serve as an indispensable foundation for guiding future experimental synthesis and exploring its applications in advanced materials and medicinal chemistry, transforming this uncharacterized molecule into a valuable component of the chemist's toolkit.

References

-

C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. PubMed Central. Available at: [Link]

-

Three possible nonplanar conformations of p-terphenyl. As a guide to... ResearchGate. Available at: [Link]

-

Synthesis, characterization, and DFT study of polycyclic aromatic hydrocarbon precursors, 1,4-diiodo-2,3,5,6-tetraarylbenzene and 1,4-bis(4-bromophenyl). ResearchGate. Available at: [Link]

-

Structural diversity and biological activity of natural p-terphenyls. PubMed Central. Available at: [Link]

-

Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. PubMed Central. Available at: [Link]

-

Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. ResearchGate. Available at: [Link]

-

Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response. PubMed Central. Available at: [Link]

-

Synthesis of Terphenyls | Request PDF. ResearchGate. Available at: [Link]

-

855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). ACCELA CHEMBIO INC. Available at: [Link]

-

Iodine in the Atmosphere I: Computational Benchmark and Dimer Formation of Oxy-acids and Oxides. ChemRxiv. Available at: [Link]

-

Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. ACS Publications. Available at: [Link]

-

Computational analysis of the structural, optoelectronic and photovoltaic properties of triphenylamine-based dyes and their interaction with TiO_2 / Iodine. Semantic Scholar. Available at: [Link]

-

1,1':3',1''-Terphenyl, 5'-phenyl-. NIST WebBook. Available at: [Link]

-

Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. MDPI. Available at: [Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Publishing. Available at: [Link]

-

Heats of Formation for Iodine Compounds: A DFT Study | Request PDF. ResearchGate. Available at: [Link]

-

Terphenyl – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Available at: [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 1,1':3',1''-Terphenyl, 5'-phenyl- [webbook.nist.gov]

- 3. 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]

- 4. 855239-61-1,3,3’’-Diiodo-5’-(3-iodophenyl)-1,1’:3’,1’’-terphenyl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl [cymitquimica.com]

- 6. C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Potential Applications of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl in Materials Science

This guide provides an in-depth exploration of the potential of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl as a foundational building block in the development of next-generation materials. We will delve into its structural attributes and reactive potential, proposing its application in advanced polymers, porous organic frameworks, and organic electronics. This document is intended for researchers and professionals in materials science and drug development seeking to innovate with novel molecular architectures.

Introduction: Unveiling a Versatile Molecular Scaffold

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl (CAS No. 855239-61-1) is a polyhalogenated aromatic compound built upon a rigid m-terphenyl backbone.[1][2] Its structure is characterized by three iodine atoms positioned at the 3, 3'', and 5' positions, offering multiple reactive sites for chemical modification and polymerization. The meta-terphenyl core imparts a kinked, three-dimensional geometry, which is a crucial feature for disrupting close packing and enabling the formation of materials with unique properties.[3] Iodinated aromatic compounds are highly valued in organic synthesis as versatile intermediates, primarily due to the C-I bond's susceptibility to a wide range of transformations, including cross-coupling reactions and nucleophilic substitutions.[4][5] This guide will explore the untapped potential of this molecule as a precursor to high-performance materials.

Below is a diagram illustrating the molecular structure of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.

Caption: Proposed workflow for the synthesis and application of a poly(terphenyl) derivative.

Experimental Protocol: Ullmann Polymerization

-

Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Reagents: The flask is charged with 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl (1 equivalent), activated copper powder (excess), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Reaction: The mixture is degassed and heated to a high temperature (typically >150 °C) under a nitrogen atmosphere. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by observing the consumption of the monomer.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the copper residues. The polymer is then precipitated by pouring the filtrate into a non-solvent like methanol. The precipitate is collected, washed extensively, and dried under vacuum.

-

Characterization: The resulting polymer's molecular weight and polydispersity are determined by gel permeation chromatography (GPC). Its structure is confirmed by NMR spectroscopy, and its thermal stability is assessed using thermogravimetric analysis (TGA).

A Building Block for Porous Organic Polymers (POPs)

The rigid and non-planar structure of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl makes it an excellent candidate as a building block for porous organic polymers (POPs). [6][7][8]POPs are a class of materials with high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. [6] Design Strategy for a Porous Network

By reacting the tri-iodinated terphenyl monomer with a complementary multi-functional linker, a highly cross-linked, amorphous network with permanent microporosity can be synthesized. For instance, a Sonogashira coupling reaction with a tri-alkynyl co-monomer would lead to a rigid porous framework.

Caption: Synthetic scheme for a porous organic polymer.

Experimental Protocol: Sonogashira-Hagihara Cross-Coupling for POP Synthesis

-

Reactor Setup: A Schlenk flask is charged with 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, a tri-alkynyl co-monomer (e.g., 1,3,5-triethynylbenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: A suitable solvent system, such as a mixture of toluene and triethylamine, is added. The triethylamine also serves as the base.

-

Reaction: The mixture is thoroughly degassed and heated under an inert atmosphere (e.g., argon) until the reaction is complete.

-

Purification: The resulting solid polymer is collected by filtration and purified by Soxhlet extraction with various solvents to remove any unreacted monomers, oligomers, and catalyst residues.

-

Characterization: The porosity of the dried POP is analyzed by nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution.

A Precursor for Novel Organic Electronic Materials

The terphenyl core is a common motif in materials for organic electronics due to its chemical and thermal stability. [9]While the parent terphenyl is an insulator, its electronic properties can be tuned through functionalization. The three iodine atoms in 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl provide handles for introducing electronically active groups through cross-coupling reactions.

Application Focus: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

By replacing the iodine atoms with suitable chromophores or charge-transporting moieties, novel materials for OLEDs or OFETs could be developed. For example, coupling with carbazole derivatives could lead to materials with good hole-transporting properties.

Hypothetical Properties of Derived Materials

| Property | Potential Advantage | Rationale |

| High Thermal Stability | Increased device lifetime and operational stability. | The inherent stability of the terphenyl backbone. [10][11] |

| High Glass Transition Temp. | Morphological stability at elevated temperatures. | The rigid and bulky nature of the molecule. |

| Tunable Electronic Properties | Optimization for specific electronic applications. | The ability to introduce various functional groups via the iodine atoms. [4] |

| Good Solubility | Facile processing from solution for device fabrication. | The non-planar structure of the m-terphenyl core. [3] |

Synthesis and Characterization

While the focus of this guide is on applications, a brief overview of the synthesis of the core molecule is pertinent. The synthesis of terphenyls can be efficiently achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. [12]A plausible route to 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl would involve the coupling of appropriate iodinated phenylboronic acids with an iodinated dihalobenzene. Aromatic iodination is a key step in preparing the necessary precursors. [13][14] Characterization Techniques for Derived Materials

A comprehensive suite of analytical techniques would be necessary to fully characterize the novel materials derived from this terphenyl building block:

-

Structural Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Molecular Weight Determination: Gel Permeation Chromatography (GPC) for polymers.

-

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Morphological and Porosity Analysis: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis.

-

Optoelectronic Properties: UV-Vis and Photoluminescence spectroscopy, and Cyclic Voltammetry (CV).

Conclusion and Future Outlook

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl represents a promising, yet underexplored, molecular building block for materials science. Its combination of a rigid, three-dimensional terphenyl core and multiple reactive iodine sites offers a versatile platform for the rational design of a wide array of advanced materials. The potential applications span from high-performance polymers for energy applications to microporous materials for environmental remediation and novel organic semiconductors for next-generation electronics.

Future research should focus on the efficient and scalable synthesis of this molecule and the systematic exploration of its reactivity in various polymerization and functionalization reactions. The insights gained from such studies will undoubtedly pave the way for the development of innovative materials with tailored properties and functionalities.

References

- The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes. (2023). RSC Publishing.

- Poly(meta/para-Terphenylene-Methyl Piperidinium)-Based Anion Exchange Membranes: The Effect of Backbone Structure in AEMFC Application. (2020). MDPI.

- Synthesis and Properties of Polysilsesquioxane Functionalized Poly(p‐terphenyl‐co‐N‐methyl‐4‐piperidine) Membrane for High Temperature Proton Exchange Membrane Fuel Cells. (n.d.). ResearchGate.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.).

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH.

- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.).

- Aromatic Iodination Definition. (n.d.). Fiveable.

- 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl) - terphenyl. (n.d.). BLDpharm.

- Synthesis, characterization and gas separation properties of novel polyimides containing cardo and tert-butyl-m-terphenyl moieties. (2018). ResearchGate.

- A ''click-based'' porous organic polymer from tetrahedral building blocks. (2011). Northwestern University.

- Synthesis of Terphenyls. (2016). ResearchGate.

- Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI.

- A “click-based” porous organic polymer from tetrahedral building blocks. (2011). ResearchGate.

- m-Terphenyl. (n.d.). PubChem.

- Utilization of 1,3-diiodobiphenyl for Ullmann coupling reaction with carbazole for the preparation of 16. (n.d.). ResearchGate.

- A “click-based” porous organic polymer from tetrahedral building blocks. (n.d.). RSC Publishing.

- Processes for preparing iodinated aromatic compounds. (1988). Google Patents.

- 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). (n.d.). ACCELA CHEMBIO INC.

- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.

- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). PMC.

- Potential building blocks for porous organic materials. (2024). ResearchGate.

- Supporting Information 1. (n.d.). HU Berlin - Physik.

- Terphenyl – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]

- 2. 855239-61-1,3,3’’-Diiodo-5’-(3-iodophenyl)-1,1’:3’,1’’-terphenyl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. mdpi.com [mdpi.com]

- 4. fiveable.me [fiveable.me]

- 5. mdpi.com [mdpi.com]

- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. A “click-based” porous organic polymer from tetrahedral building blocks - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00064H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 14. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl in Advanced Organic Electronics

An In-depth Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and novel functionalities is intrinsically linked to the molecular architecture of the organic semiconductors at their core. Within this landscape, precursor molecules that offer a versatile platform for constructing complex, high-performance materials are of paramount importance. This technical guide delves into the synthesis, characterization, and strategic application of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl , a pivotal building block for cutting-edge organic electronics. Also known by its synonym, 1,3,5-Tris(3-iodophenyl)benzene , this molecule's unique star-shaped geometry and trifunctional reactivity make it an ideal precursor for a diverse range of materials, including hole-transporting materials (HTMs), dendritic structures for organic light-emitting diodes (OLEDs), and novel conjugated polymers.

This guide provides a comprehensive overview for researchers and scientists, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations in leveraging this precursor for the development of advanced organic electronic materials.

Foundational Chemistry and Strategic Importance

At its core, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a C3-symmetric molecule featuring a central benzene ring connected to three iodophenyl moieties at the 1, 3, and 5 positions. This star-shaped or dendritic core provides a rigid, three-dimensional framework that is crucial for influencing the morphology and charge-transport properties of the resulting materials.

The strategic importance of this precursor lies in the three iodine atoms. Iodine serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Yamamoto couplings. This trifunctionality allows for the precise and controlled growth of larger, more complex molecular architectures in three dimensions. By carefully selecting the coupling partners, researchers can tailor the electronic and physical properties of the final material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and thermal stability.

Table 1: Physicochemical Properties of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

| Property | Value |

| CAS Number | 855239-61-1 |

| Synonym | 1,3,5-Tris(3-iodophenyl)benzene |

| Molecular Formula | C₂₄H₁₅I₃ |

| Molecular Weight | 684.09 g/mol |

| Appearance | Typically a solid |

| Key Reactive Sites | Three iodine atoms on the peripheral phenyl rings |

Synthesis of the Precursor Core

While a specific, detailed synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is not extensively documented in readily available literature, a highly probable and chemically sound synthetic route can be extrapolated from the synthesis of its para-substituted isomer, 1,3,5-Tris(4-iodophenyl)benzene. This multi-step synthesis leverages fundamental organic reactions to construct the core structure.

Proposed Synthetic Pathway

The synthesis would likely begin with the self-condensation of an appropriately substituted acetophenone, followed by cross-coupling and subsequent iodination. A plausible two-step approach starting from 1,3,5-tribromobenzene offers a versatile route.

Caption: Proposed synthetic workflow for the target precursor.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established methodologies for similar compounds.

Step 1: Suzuki-Miyaura Coupling to form the Terphenyl Core

-

To a dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq.), 3-(trimethylsilyl)phenylboronic acid (3.3 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Add a degassed solvent system, typically a mixture of toluene and a polar solvent like ethanol or THF.

-

Add a degassed aqueous solution of a base, such as 2 M potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, 1,3,5-Tris(3-trimethylsilylphenyl)benzene.

Step 2: Electrophilic Iodination

-

Dissolve the purified intermediate from Step 1 in a suitable dry solvent, such as dichloromethane (DCM), in a flask protected from light.

-

Under an inert atmosphere, cool the solution in an ice bath.

-

Slowly add a solution of an iodinating agent, such as iodine monochloride (ICl) in DCM (3.3 eq.), dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Perform a liquid-liquid extraction, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product, 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, by recrystallization or column chromatography.

Application as a Precursor for Star-Shaped Hole-Transporting Materials

The C3-symmetric and rigid nature of the 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl core makes it an excellent scaffold for the synthesis of star-shaped hole-transporting materials (HTMs). These materials are crucial components in OLEDs and perovskite solar cells, facilitating the efficient transport of positive charge carriers (holes) to the emissive layer or electrode.

Design Strategy and Synthetic Approach

The synthesis of star-shaped HTMs from this precursor typically involves a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester derivative of a hole-transporting moiety, such as a triarylamine.

Caption: Synthesis of a star-shaped HTM from the precursor.

Representative Experimental Protocol for HTM Synthesis

-

In a glovebox or under an inert atmosphere, combine 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl (1.0 eq.), the desired triarylamine-functionalized boronic acid or ester (3.3 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a reaction vessel.

-

Add a degassed solvent, such as toluene, THF, or dioxane.

-

Heat the mixture to reflux and stir for 24-72 hours, monitoring by an appropriate chromatographic technique.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic phase, concentrate it, and purify the resulting star-shaped HTM by column chromatography and/or recrystallization to obtain a high-purity material suitable for device fabrication.

Polymerization Pathways for Novel Organic Semiconductors

The trifunctional nature of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl also allows for its use as a cross-linking agent or a core for the synthesis of hyperbranched and dendritic polymers. These materials can exhibit unique solution-processing characteristics and film-forming properties.

Yamamoto and Suzuki-Miyaura Polycondensation

Yamamoto coupling involves the dehalogenative polycondensation of aryl halides using a nickel(0) complex. When applied to our precursor, this can lead to the formation of a cross-linked polyphenylene network.

Suzuki-Miyaura polycondensation with a diboronic acid or ester comonomer offers another route to conjugated polymers. The stoichiometry of the reactants can be controlled to tune the degree of cross-linking and the resulting polymer's properties.

Caption: Polymerization routes utilizing the tri-iodinated precursor.

Characterization of Derived Materials

A thorough characterization of the synthesized materials is essential to understand their structure-property relationships and to predict their performance in electronic devices.

Table 2: Essential Characterization Techniques

| Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | Structural verification of the precursor and final materials. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. |

| Elemental Analysis | Determination of elemental composition. |

| UV-Vis Spectroscopy | Investigation of electronic absorption properties and estimation of the optical bandgap. |

| Photoluminescence (PL) Spectroscopy | Characterization of emission properties, including wavelength and quantum yield. |

| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels and electrochemical stability. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. |

| Differential Scanning Calorimetry (DSC) | Identification of phase transitions, such as glass transition and melting points. |

Device Fabrication and Performance Evaluation

The ultimate validation of a new organic electronic material is its performance in a device. For a novel HTM synthesized from our precursor, this would involve its incorporation into an OLED or a perovskite solar cell.

Generic OLED Device Architecture

A typical multilayer OLED structure would be:

Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

The newly synthesized star-shaped material would be used as the HTL. Its performance would be evaluated based on parameters such as:

-

Turn-on voltage: The voltage at which the device begins to emit light.

-

Luminance: The brightness of the emitted light.

-

Current efficiency: The amount of light produced per unit of current.

-

Power efficiency: The amount of light produced per unit of power consumed.

-

External quantum efficiency (EQE): The ratio of photons emitted to electrons injected.

-

Operational lifetime: The duration for which the device maintains a certain level of brightness.

Conclusion and Future Outlook

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl represents a strategically important precursor for the rational design of high-performance organic electronic materials. Its trifunctional, star-shaped architecture provides a versatile platform for synthesizing complex molecules with tailored properties. Through well-established cross-coupling methodologies, this building block can be transformed into advanced hole-transporting materials, dendritic structures, and novel conjugated polymers.

The future development of materials derived from this precursor will likely focus on fine-tuning the peripheral functional groups to optimize energy level alignment, enhance charge mobility, and improve device stability. As the demand for more efficient and durable organic electronic devices continues to grow, the strategic use of such versatile precursors will remain a cornerstone of innovation in the field.

References

Due to the lack of specific literature detailing the synthesis and application of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, the following references are provided to support the general synthetic methodologies and material classes discussed in this guide. These resources offer authoritative information on Suzuki-Miyaura coupling, Yamamoto coupling, and the design of star-shaped molecules for organic electronics.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Yamamoto, T., Morita, A., Miyazaki, Y., Maruyama, T., Wakayama, H., Zhou, Z. H., ... & Sasaki, S. (1992). Preparation of π-conjugated poly(thiophene-2,5-diyl), poly(p-phenylene), and related polymers using zerovalent nickel complexes. Macromolecules, 25(4), 1214-1223. [Link]

-

Kim, Y. H., & Webster, O. W. (1990). Hyperbranched polyphenylenes. Macromolecules, 23(23), 5192–5193. [Link]

-

Shirota, Y., & Kageyama, H. (2007). Charge carrier transporting molecular materials and their applications in devices. Chemical Reviews, 107(4), 953–1010. [Link]

-

Nazeeruddin, M. K., & Baran, D. (2018). Hole-transporting materials for perovskite solar cells. Accounts of Chemical Research, 51(3), 569–577. [Link]

An In-Depth Technical Guide to 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

Terphenyls, consisting of a central benzene ring substituted with two phenyl groups, are a significant class of aromatic hydrocarbons.[1] Their rigid structure and potential for functionalization make them valuable in various fields, including liquid crystals, organic electronics, and as scaffolds in medicinal chemistry.[2][3] The introduction of iodine atoms onto the terphenyl framework, as in the case of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, offers several advantages. The carbon-iodine bond is a versatile functional group that can participate in a wide array of cross-coupling reactions, allowing for the further elaboration of the molecular structure.[4] This makes iodinated terphenyls attractive as building blocks for the synthesis of more complex organic materials and pharmaceutical intermediates.

The specific substitution pattern of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, with three meta-substituted iodophenyl groups, suggests its potential use in the construction of dendritic or star-shaped molecules. Furthermore, the high iodine content could impart interesting photophysical properties or make it a candidate for applications in X-ray imaging.[5]

Proposed Synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Due to the absence of a documented synthesis for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, a plausible synthetic route is proposed based on the widely utilized Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organohalide is known for its high efficiency and functional group tolerance.[2]

The retrosynthetic analysis of the target molecule points to two key precursors: 1,3,5-triiodobenzene and 3-iodophenylboronic acid .

Figure 1: Retrosynthetic approach for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.

Synthesis of Precursor 1: 1,3,5-Triiodobenzene

A reliable method for the synthesis of 1,3,5-triiodobenzene involves a Sandmeyer-type reaction starting from the readily available 2,4,6-triiodoaniline.[6][7]

Step 1: Diazotization of 2,4,6-triiodoaniline. 2,4,6-triiodoaniline is treated with sodium nitrite in the presence of a strong acid, such as sulfuric acid, to form the corresponding diazonium salt.

Step 2: Deamination. The diazonium salt is then subjected to deamination, where the diazonium group is replaced by a hydrogen atom. This can be achieved by reacting the diazonium salt with a reducing agent, such as ethanol, in the presence of a copper(I) catalyst.[6]

Synthesis of Precursor 2: 3-Iodophenylboronic acid

3-Iodophenylboronic acid is a commercially available reagent.[8][9] For research purposes requiring its synthesis, it can be prepared from 1,3-diiodobenzene. The process typically involves a halogen-metal exchange reaction with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent acidic workup.

Final Step: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,3,5-triiodobenzene with three equivalents of 3-iodophenylboronic acid.

Figure 2: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Prospective)

The following is a detailed, step-by-step methodology for the proposed synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. Note: This is a prospective protocol and may require optimization.

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| 1,3,5-Triiodobenzene | >98% | Synthesized as per 2.1 |

| 3-Iodophenylboronic acid | >98% | Commercially available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |

| Potassium Carbonate (anhydrous) | >99% | Commercially available |

| Toluene | Anhydrous | Commercially available |

| Ethanol | 200 proof | Commercially available |

| Deionized Water | - | In-house |

Reaction Procedure

-

Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3,5-triiodobenzene (1.0 g, 2.2 mmol), 3-iodophenylboronic acid (1.79 g, 7.2 mmol, 3.3 equivalents), and potassium carbonate (1.82 g, 13.2 mmol, 6.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL) to the flask via cannula.

-

Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.127 g, 0.11 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is expected to be a solid. Purification can be achieved by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent. Further purification can be accomplished by recrystallization from a suitable solvent system, such as ethanol/chloroform.

Expected Characterization

The structure and purity of the synthesized 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl (C₂₄H₁₅I₃, MW: 684.09 g/mol ) can be confirmed by the following analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the central ring will likely appear as singlets or narrowly split multiplets, while the protons on the outer iodophenyl rings will exhibit characteristic doublet and triplet patterns.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the terphenyl backbone. The carbons attached to iodine will show characteristic signals at lower field.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass. The isotopic pattern will be characteristic of a molecule containing three iodine atoms.

-

Elemental Analysis: The elemental analysis should be in close agreement with the calculated percentages of carbon, hydrogen, and iodine.

| Analysis | Expected Result |

| Molecular Formula | C₂₄H₁₅I₃ |

| Molecular Weight | 684.09 g/mol |

| % Carbon | 42.14% |

| % Hydrogen | 2.21% |

| % Iodine | 55.65% |

Potential Applications

The unique structure of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl suggests its utility in several areas of research and development:

-

Materials Science: The presence of multiple iodine atoms makes this compound a versatile precursor for the synthesis of advanced organic materials.[3] Through further cross-coupling reactions, it can be incorporated into conjugated polymers, dendrimers, or covalent organic frameworks (COFs) for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

-

Supramolecular Chemistry: The C-I bonds can act as halogen bond donors, enabling the formation of self-assembled supramolecular structures with interesting topologies and properties.

-

Medicinal Chemistry: While the direct biological activity is unknown, the terphenyl scaffold is a known pharmacophore. This compound could serve as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. The iodine atoms can be replaced with other functional groups to explore structure-activity relationships.

-

X-ray Contrast Agents: Compounds with a high iodine content are used as contrast agents in medical imaging.[5] The high density of iodine in this molecule could make it a candidate for such applications, although its solubility and toxicity would need to be investigated.

Conclusion

This technical guide has presented a comprehensive, albeit prospective, overview of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. A detailed synthetic strategy based on the robust Suzuki-Miyaura cross-coupling reaction has been proposed, along with a step-by-step experimental protocol and expected characterization data. The potential applications of this highly functionalized terphenyl in materials science, supramolecular chemistry, and medicinal chemistry have also been discussed. This guide is intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related poly-halogenated aromatic compounds.

References

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 3. 1,3,5-TRIIODOBENZENE | 626-44-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, a key building block in materials science and supramolecular chemistry. The protocol is centered around a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note offers a detailed, step-by-step methodology, an in-depth discussion of the chemical principles, and troubleshooting guidance to ensure successful and reproducible synthesis.

Introduction

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, also identified by its CAS number 855239-61-1 and synonymously known as 1,3,5-Tris(3-iodophenyl)benzene, is a star-shaped aromatic molecule. Its unique C₃-symmetric structure and the presence of three reactive iodine atoms make it a highly valuable precursor for the construction of complex molecular architectures. The iodinated sites serve as versatile handles for further functionalization through various cross-coupling reactions, enabling the synthesis of advanced materials such as porous organic polymers, dendrimers, and functional dyes with applications in electronics and photovoltaics.

The synthetic route detailed herein utilizes the well-established Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Principle and Workflow

The synthesis proceeds via a palladium-catalyzed cross-coupling of 1,3,5-tribromobenzene with 3-iodophenylboronic acid. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the desired terphenyl product and regenerate the Pd(0) catalyst.

Caption: Experimental workflow for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.

Detailed Synthesis Protocol

Materials

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1,3,5-Tribromobenzene | 626-39-1 | 314.78 | 1.57 g | 5.0 |

| 3-Iodophenylboronic acid | 5122-99-6 | 247.82 | 4.34 g | 17.5 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 289 mg | 0.25 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 30.0 |

| Toluene (anhydrous) | 108-88-3 | 92.14 | 40 mL | - |